molecular formula C23H26ClNO4 B5484804 propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B5484804
M. Wt: 415.9 g/mol
InChI Key: KPPKFMNLFZEEJD-QNGOZBTKSA-N
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Description

Propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of esters. This compound is characterized by its complex molecular structure, which includes a butoxybenzoyl group, a chlorophenyl group, and a prop-2-enoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO4/c1-4-5-14-28-20-12-8-18(9-13-20)22(26)25-21(23(27)29-16(2)3)15-17-6-10-19(24)11-7-17/h6-13,15-16H,4-5,14H2,1-3H3,(H,25,26)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPKFMNLFZEEJD-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with propan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (Z)-2-[(4-methoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
  • Propan-2-yl (Z)-2-[(4-ethoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.

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